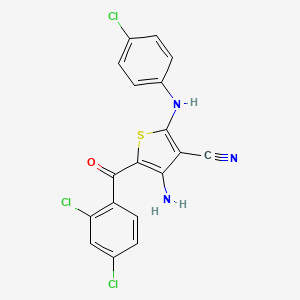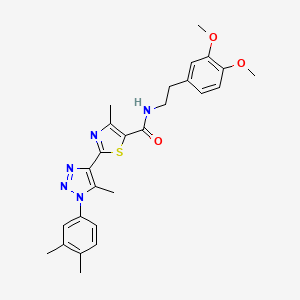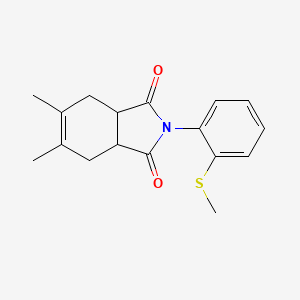
(E)-hex-2-enoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-hex-2-enoyl chloride, also known as trans-2-hexenoyl chloride, is a chemical compound that belongs to the class of organic compounds known as enoyl chlorides. It is a colorless to yellowish liquid with a pungent odor that is commonly used in organic synthesis.
Scientific Research Applications
1. Synthesis of Chiral Compounds
(E)-Hex-2-enoyl chloride is used in the synthesis of chiral compounds. A study demonstrated a new protocol for preparing chiral 3-[(E)-enoyl]-1,3-oxazolidin-2-ones, starting with enoyl chlorides and 1,3-oxazolidin-2-ones, under simple reaction conditions (Soloshonok et al., 2002). This method is significant for efficiently preparing various derivatives with high yields.
2. Photocycloaddition Reactions
In the field of photocycloaddition reactions, (E)-hex-2-enoyl chloride plays a role. A study on the intramolecular [2 + 2] photocycloaddition of certain substrates revealed insights into the stereochemical outcomes of these reactions (Brimioulle, Bauer, & Bach, 2015). This research contributes to understanding the mechanisms and outcomes of such reactions in organic chemistry.
3. Aggregation Behavior in Chemical Compounds
(E)-Hex-2-enoyl chloride is involved in studying aggregation behaviors in chemical compounds. Research on bis(N-hexylethylenediamine)palladium(II) chloride and related complexes highlighted their solubility and aggregation behavior in various solvents, providing insights into the properties of metallosurfactants (Er, Ohkawa, & Iida, 2007).
4. Drug Action Mechanisms
Although drug-related information was excluded, it's notable that enoyl reductase (ENR), for which (E)-hex-2-enoyl chloride is relevant, is significant in understanding drug action mechanisms, as seen in a study analyzing the structures of ENR complexes (Baldock et al., 1996).
5. Synthesis of Phenyl Selenoethers
The compound is used in the synthesis of phenyl selenoethers. A study demonstrated the cyclization of Δ4-primary alkenols, including (E)-hex-4-en-1-ols, to produce phenyl selenoethers with high yields and selectivity (Divac & Bugarčić, 2009).
6. Anti-Infective Drug Development
(E)-Hex-2-enoyl chloride's relevance to ENR inhibitors is crucial for anti-infective drug development. A review of patents showed progress in identifying ENR inhibitors for targeting significant bacteria and parasites (Zítko & Doležal, 2016).
7. Study of Aldehyde Reactivity
The compound is used in studies exploring aldehyde reactivity. Research on the behavior of various aldehydes, including (E)-hex-2-enal, in oil-in-water emulsions revealed insights into their reactivity and interactions with proteins (Vandemoortele et al., 2020).
8. Investigation of Isomeric Compounds
The compound aids in the study of isomeric compounds. A study on the interconversion of isomeric 4- and 6-deuteriobicyclo[3.1.0]hex-2-enes provided valuable data on reaction mechanisms (Baldwin & Keliher, 2002).
9. Synthesis of Alkoxymethyl Hex-2-Enopyranosides
(E)-Hex-2-enoyl chloride is involved in synthesizing alkoxymethyl hex-2-enopyranosides, as demonstrated in a study exploring various procedures for installing an alkoxy group at C2 of a hex-2-enopyranoside (Wong & Fraser-Reid, 1994).
10. Apicomplexan Parasite Research
The relevance of (E)-hex-2-enoyl chloride to Fab I, a key enzyme in fatty acid synthesis in apicomplexan parasites, is notable in research on inhibiting the growth of Plasmodium falciparum and Toxoplasma gondii (McLeod et al., 2001).
properties
IUPAC Name |
(E)-hex-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXGQRPGUGAMNJ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-hex-2-enoyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Trifluoromethoxy)phenyl]methanesulfonamide](/img/structure/B2776112.png)

![N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2776116.png)
![Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane](/img/structure/B2776117.png)
![N-(5-(N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2776120.png)
![4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine](/img/structure/B2776122.png)

![(E)-4-(Dimethylamino)-N-[3-(4-fluoro-N-methylanilino)propyl]but-2-enamide](/img/structure/B2776127.png)



![N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2776132.png)
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2776134.png)